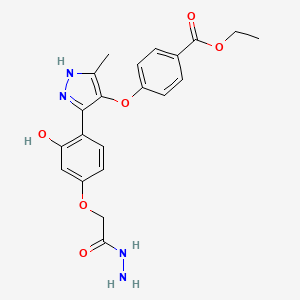

![molecular formula C15H16Cl2N2O3 B2755245 2-{[4-(3,4-Dichlorophenyl)piperazino]carbonyl}cyclopropanecarboxylic acid CAS No. 866150-83-6](/img/structure/B2755245.png)

2-{[4-(3,4-Dichlorophenyl)piperazino]carbonyl}cyclopropanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

One study focused on the synthesis of 2,6-bridged piperazine-3-ones, starting from alpha-amino acids. This synthesis involved the selective reduction of an activated lactam carbonyl and treatment with protic acid to generate N-acyliminium ions, which were then trapped by a nucleophilic C2-side chain. This process facilitated the creation of 2,6-bridged piperazine-3-ones with various side chains, examining the stereochemical outcomes influenced by different substituents (Veerman et al., 2003).

Another study detailed the photochemistry of ciprofloxacin in aqueous solutions, highlighting its low-efficiency substitution and minor decarboxylation processes, which change under the addition of sodium sulfite or phosphate. This research provides insights into the stability and reactivity of ciprofloxacin-related compounds under various conditions (Mella et al., 2001).

Interaction with Metal Ions

The interaction of similar compounds with metal ions has been studied, illustrating the formation of structurally characterized anion exchange products. For example, the reaction of a cyclohexane containing substituted thio piperazinium chloride with Cd(NO3)2 forms a compound with NH O hydrogen bonding, retaining the piperazinium character throughout the reaction process. This study highlights the potential applications of such compounds in creating complex structures with specific chemical properties (Bhat et al., 2017).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to inhibitadenosine deaminase , a key enzyme in purine metabolism in living organisms .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target enzyme, adenosine deaminase, and inhibit its activity .

Biochemical Pathways

The inhibition of adenosine deaminase can affect purine metabolism, leading to an accumulation of adenosine and deoxyadenosine, which can have downstream effects on DNA synthesis and repair, as well as other cellular processes .

Propiedades

IUPAC Name |

2-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Cl2N2O3/c16-12-2-1-9(7-13(12)17)18-3-5-19(6-4-18)14(20)10-8-11(10)15(21)22/h1-2,7,10-11H,3-6,8H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPXMQKVLCADIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3CC3C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4,4-trifluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butanamide](/img/structure/B2755164.png)

![2-({1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B2755172.png)

![N-(2-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide](/img/structure/B2755173.png)

![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2755174.png)

![N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide](/img/structure/B2755177.png)

![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2755178.png)

![6-(Pyridin-4-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2755179.png)

![ethyl 4-{2-[(adamantan-1-yl)formamido]-3-methylbutanamido}benzoate](/img/structure/B2755184.png)